2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid
Description
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid (CAS: 1489264-77-8) is a boronic acid derivative of the benzo[1,4]oxazine scaffold. This compound features a bicyclic structure with a boronic acid group at the 6-position, two methyl groups at the 2-position, and a ketone at the 3-position. Its molecular formula is C₁₂H₁₄BNO₄, with a molecular weight of 255.06 g/mol. The boronic acid moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for carbon-carbon bond formation .
Properties
IUPAC Name |
(2,2-dimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO4/c1-10(2)9(13)12-7-5-6(11(14)15)3-4-8(7)16-10/h3-5,14-15H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCLOMVQWARTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(C(=O)N2)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155868 | |
| Record name | B-(3,4-Dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613450-45-5 | |
| Record name | B-(3,4-Dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613450-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3,4-Dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by boronation using boronic acid reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Physical and Chemical Properties
| Property | 2,2-Dimethyl-3-oxo...boronic acid | 8-Chloro-3-oxo...pinacol ester | (3-Oxo...boronic acid) |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.06 | 309.55 | 192.96 |
| Purity | ≥95% (typical for boronic acids) | ≥95% | Not specified |
| Stability | Air-sensitive; store inert | Stable as pinacol ester | Air-sensitive |
| Key Reactivity | Suzuki coupling | Requires deprotection | Suzuki coupling |
Biological Activity
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H12BNO4
- Molecular Weight : 221.02 g/mol
- IUPAC Name : (2,2-dimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid
- CAS Number : 1613450-45-5
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on:
- Potassium Channels : Analogous compounds have shown to influence ATP-sensitive potassium channels (K_ATP), which play a crucial role in insulin release from pancreatic β-cells .
- Calcium Entry Blockade : Some derivatives exhibit myorelaxant properties by acting as calcium entry blockers in vascular smooth muscle cells .
Insulin Release Modulation
Research indicates that 2,2-Dimethyl-3-oxo derivatives can modulate glucose-induced insulin release. The activity of certain derivatives was compared with known references like diazoxide. The findings suggest that specific substitutions enhance the potency of these compounds in stimulating insulin release from rat pancreatic islets.
Myorelaxant Activity
The compound also demonstrates significant myorelaxant activity. Studies have shown that certain derivatives effectively relax precontracted rat aortic rings, indicating their potential therapeutic use in managing vascular conditions.
| Compound | Myorelaxant Effect | Concentration Used |
|---|---|---|
| Benzoxazine 8e | Strong | 10 μM |
| Benzoxazine 8f | Moderate | 80 mM KCl |
Study on Insulin Release
In a study evaluating the effects of various benzoxazine derivatives on insulin release, it was found that the most active compound was the 4-cyanophenylthiourea-substituted benzoxazine. This compound significantly outperformed diazoxide in stimulating insulin secretion from pancreatic β-cells .
Vascular Smooth Muscle Relaxation
Another study focused on the myorelaxant properties of these compounds revealed that the benzoxazine derivatives could effectively relax vascular smooth muscle cells under depolarizing conditions. This suggests a potential application for treating hypertension or other vascular disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
